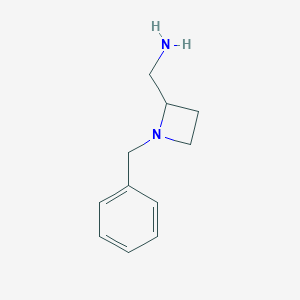

(1-Benzylazetidin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-benzylazetidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWIYLBNEGSCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472789 | |

| Record name | (1-benzylazetidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46193-94-6 | |

| Record name | (1-benzylazetidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Benzylazetidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-Benzylazetidin-2-yl)methanamine. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is a versatile building block in medicinal chemistry, recognized for its unique structural features that are valuable in the synthesis of bioactive molecules.[1] Its azetidine ring, a four-membered nitrogen-containing heterocycle, imparts specific conformational constraints and reactivity.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(Phenylmethyl)-2-azetidinemethanamine | [1] |

| CAS Number | 46193-94-6 | [1] |

| Molecular Formula | C₁₁H₁₆N₂ | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Appearance | Pale yellow liquid | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Melting Point | 10 °C (50 °F) | |

| Boiling Point | 184 - 185 °C (363 - 365 °F) | |

| Density | 0.981 g/cm³ at 25 °C (77 °F) |

Synthesis and Purification

Proposed Experimental Protocol: Reduction of 1-Benzylazetidine-2-carbonitrile

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

1-Benzylazetidine-2-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

-

Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.

-

Reagent Preparation: In the reaction flask, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

Addition of Starting Material: 1-Benzylazetidine-2-carbonitrile (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup.

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation.

Experimental Workflow

Caption: General workflow for synthesis and purification.

Spectral Analysis

Specific, publicly available spectral data for this compound is limited. The following table outlines the expected characteristic signals based on the compound's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristic Signals |

| ¹H-NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group)~3.6 ppm: Singlet or AB quartet, 2H (benzylic CH₂)~2.5-3.5 ppm: Multiplets corresponding to the azetidine ring protons and the aminomethyl protons~1.5-2.0 ppm: Broad singlet, 2H (NH₂ of the primary amine) |

| ¹³C-NMR | ~138-140 ppm: Quaternary carbon of the benzyl group attached to the nitrogen~127-129 ppm: Aromatic carbons of the benzyl group~60-65 ppm: Benzylic CH₂~50-60 ppm: Azetidine ring carbons~40-45 ppm: Aminomethyl CH₂ |

| FTIR (cm⁻¹) | ~3300-3400: N-H stretching of the primary amine (two bands)~3030: Aromatic C-H stretching~2850-2950: Aliphatic C-H stretching~1600, 1495, 1450: Aromatic C=C stretching~1100-1200: C-N stretching |

| Mass Spec. (EI) | [M]⁺ at m/z 176 Fragment at m/z 91: Tropylium ion (C₇H₇⁺) from the benzyl groupFragment at m/z 85: Loss of the benzyl group |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the strained azetidine ring and the nucleophilic primary amine.

-

Azetidine Ring Reactivity: The significant ring strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, such as with strong acids or in the presence of specific nucleophiles. This reactivity can be harnessed for further synthetic transformations.

-

Primary Amine Reactivity: The primary amine is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, sulfonylation, and condensation with aldehydes and ketones to form imines.

Caption: General reactivity of this compound.

Biological Activity and Applications

While specific biological data for this compound is not extensively documented, its structural motifs are of significant interest in drug discovery.

-

Pharmaceutical Development: As a chiral building block, it is valuable in the synthesis of novel therapeutic agents. Its structure allows for the exploration of new chemical space to develop drug candidates with potentially improved efficacy and reduced side effects.[1]

-

Neuroscience Research: Azetidine-containing compounds are utilized in studies investigating neurotransmitter systems, which can aid in understanding brain function and developing treatments for neurological disorders.[1]

-

Targeted Therapies: The primary amine functionality allows for straightforward modification, enabling the design of compounds tailored for specific biological targets. This makes it a key component in the search for innovative treatments in fields such as oncology and neurology.

Safety and Handling

This compound is classified as a combustible liquid that is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage. It is also harmful to aquatic life.

-

Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.

-

First Aid:

-

Inhalation: Move to fresh air and call a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower and call a physician.

-

Eye Contact: Rinse out with plenty of water and immediately call an ophthalmologist.

-

Ingestion: Make the victim drink water (two glasses at most), but do not induce vomiting. Call a physician immediately.

-

-

Storage: Store at 0-8 °C.[1]

References

(1-Benzylazetidin-2-yl)methanamine (CAS 46193-94-6): A Chiral Building Block in Drug Discovery

(1-Benzylazetidin-2-yl)methanamine , with the Chemical Abstracts Service (CAS) registry number 46193-94-6 , is a substituted azetidine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. Its rigid, four-membered ring structure and the presence of a chiral center make it a valuable synthetic intermediate for the development of novel therapeutic agents. This technical guide provides an overview of the available information on this compound, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

While detailed experimental studies on the physicochemical properties of this compound are not extensively reported in publicly available literature, basic properties have been compiled from various chemical suppliers. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 46193-94-6 | Chem-Impex[1] |

| Molecular Formula | C₁₁H₁₆N₂ | Chem-Impex[1] |

| Molecular Weight | 176.26 g/mol | Chem-Impex[1] |

| Appearance | Pale yellow liquid | Chem-Impex[1] |

| Purity | ≥ 97% (by GC) | Chem-Impex[1] |

| Synonyms | 1-(Phenylmethyl)-2-azetidinemethanamine | Chem-Impex[1] |

| Storage Conditions | 0-8 °C | Chem-Impex[1] |

Synthesis and Chemical Utility

The azetidine ring is a recognized "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The benzyl group on the azetidine nitrogen can serve as a protecting group that can be removed under specific conditions to allow for further functionalization. The primary aminomethyl group at the 2-position is a key handle for introducing a wide range of substituents or for linking the azetidine core to other molecular fragments.

One of the key reported utilities of this compound is its application as a chiral auxiliary . In enantioselective synthesis, chiral auxiliaries are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a desired product. The inherent chirality of this compound can be leveraged to induce asymmetry in nearby reacting centers.

Potential Applications in Drug Discovery and Neuroscience

While specific biological activity data for this compound is scarce in the public domain, its structural motifs are found in compounds with known pharmacological activities. Chemical suppliers highlight its potential in the following areas:

-

Pharmaceutical Development: It is positioned as a key intermediate for the synthesis of novel drugs targeting a variety of receptors in the body.[1] The rigid azetidine core can help in optimizing the spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

-

Neuroscience Research: The structural similarity of the azetidine ring to neurotransmitters has led to its use in the investigation of neurotransmitter systems.[1] Derivatives of this compound could potentially modulate the activity of receptors and transporters in the central nervous system, making them of interest for the development of treatments for neurological disorders.

Logical Relationship of Synthetic Utility

The following diagram illustrates the logical flow of how this compound is utilized as a synthetic building block in the drug discovery process.

Caption: Synthetic workflow utilizing this compound.

Limitations and Future Directions

Despite its potential, a significant gap exists in the publicly available scientific literature regarding the specific biological activities and mechanisms of action of this compound and its simple derivatives. There is a notable absence of:

-

Quantitative Biological Data: No IC₅₀, EC₅₀, or Ki values for specific biological targets are reported.

-

Experimental Protocols: Detailed methodologies for biological assays involving this compound are not described.

-

Signaling Pathway Information: There is no information linking this compound to any specific cellular signaling pathways.

Future research efforts would be invaluable in elucidating the pharmacological profile of this compound. In-depth studies to screen it against a panel of biological targets, particularly those in the central nervous system, could uncover novel therapeutic applications. Furthermore, the publication of detailed synthetic protocols and structure-activity relationship (SAR) studies would greatly benefit the scientific community and accelerate the use of this chiral building block in drug discovery programs.

References

Technical Guide: 1-(Phenylmethyl)-2-azetidinemethanamine

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Structure, Properties, and Synthesis of 1-(Phenylmethyl)-2-azetidinemethanamine

Disclaimer

Core Structure and Chemical Identity

1-(Phenylmethyl)-2-azetidinemethanamine is a saturated four-membered heterocyclic compound. Its structure consists of an azetidine ring substituted at the nitrogen atom (position 1) with a phenylmethyl (benzyl) group and at carbon position 2 with a methanamine (aminomethyl) group.

IUPAC Name: 1-(Phenylmethyl)-2-azetidinemethanamine

Synonyms: 1-Benzyl-2-(aminomethyl)azetidine

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(Phenylmethyl)-2-azetidinemethanamine based on data from analogous compounds such as N-benzyl-3-hydroxyazetidine and other substituted azetidines.[1]

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C₁₁H₁₆N₂ | - |

| Molecular Weight | 176.26 g/mol | - |

| XLogP3 | ~1.5 - 2.5 | N-Benzyl-3-hydroxyazetidine[1] |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 3 | - |

| Topological Polar Surface Area | ~38 Ų | N-Benzyl-3-hydroxyazetidine[1] |

Potential Biological Activity

Azetidine derivatives are a significant class of compounds in medicinal chemistry, with a broad spectrum of biological activities.[2][3] The core azetidine scaffold is present in numerous approved drugs.[2] While the specific activity of 1-(Phenylmethyl)-2-azetidinemethanamine is unknown, its structural motifs suggest potential for various pharmacological applications.

Substituted azetidines have been investigated for their roles as:

-

Antibacterial agents: The azetidin-2-one (β-lactam) ring is a cornerstone of many antibiotics.[4][5]

-

Antiviral agents [3]

-

Neurotransmitter reuptake inhibitors: Certain 3-substituted azetidines have been explored as triple reuptake inhibitors.[7]

-

Enzyme inhibitors [2]

The presence of the N-benzyl group can influence the lipophilicity and binding interactions of the molecule with biological targets. The 2-aminomethyl substituent provides a primary amine group that can be crucial for forming salt bridges or other interactions within a binding site.

Experimental Protocols

Due to the lack of direct synthetic procedures for 1-(Phenylmethyl)-2-azetidinemethanamine, a plausible multi-step synthesis is proposed based on established methods for preparing substituted azetidines. A common strategy involves the synthesis of a precursor, such as a protected azetidine-2-carboxylic acid or azetidin-2-one, followed by functional group manipulations.

Proposed Synthetic Pathway: A General Protocol

A potential route to 1-(Phenylmethyl)-2-azetidinemethanamine could start from a suitable precursor like (S)-azetidine-2-carboxylic acid. The synthesis would involve N-benzylation, conversion of the carboxylic acid to an amide, and subsequent reduction to the amine.

Step 1: N-Benzylation of Azetidine-2-carboxylic Acid

-

Materials: (S)-Azetidine-2-carboxylic acid, benzyl bromide, a suitable base (e.g., K₂CO₃ or NaHCO₃), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Dissolve (S)-azetidine-2-carboxylic acid and the base in the chosen solvent.

-

Add benzyl bromide dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture (e.g., to 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzyl-azetidine-2-carboxylic acid.

-

Step 2: Amide Formation

-

Materials: 1-Benzyl-azetidine-2-carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC), a base (e.g., DIPEA), and a source of ammonia (e.g., ammonium chloride).

-

Procedure:

-

Dissolve 1-benzyl-azetidine-2-carboxylic acid, the coupling agent, and ammonium chloride in an anhydrous polar aprotic solvent like DMF.

-

Add the base (DIPEA) to the mixture and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting amide by column chromatography.

-

Step 3: Reduction of the Amide to the Amine

-

Materials: The amide from Step 2, a reducing agent (e.g., LiAlH₄ or BH₃·THF complex), and an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), suspend the reducing agent in the anhydrous solvent.

-

Cool the suspension to 0 °C.

-

Add a solution of the amide in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it with the ether solvent.

-

Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude 1-(phenylmethyl)-2-azetidinemethanamine.

-

Further purification can be achieved by distillation or column chromatography.

-

Characterization of Analogous Compounds

The structural characterization of the final product would rely on standard spectroscopic techniques. Based on data for similar N-benzyl and 2-substituted azetidines, the following spectral characteristics would be expected.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic protons of the benzyl group would appear in the range of δ 7.2-7.4 ppm.

-

The benzylic methylene protons (PhCH₂) would likely appear as a singlet or an AB quartet around δ 3.5-4.0 ppm.

-

The protons of the azetidine ring would show complex multiplets in the upfield region (δ 2.0-4.0 ppm).

-

The aminomethyl protons (CH₂NH₂) would appear as a singlet or multiplet, and the NH₂ protons would be a broad singlet.

-

-

¹³C NMR:

-

Aromatic carbons would resonate in the δ 125-140 ppm region.

-

The benzylic carbon would be expected around δ 50-60 ppm.

-

The carbons of the azetidine ring and the aminomethyl group would appear in the upfield region.

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

-

Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the azetidine ring.

Visualizations

Logical Relationship: Proposed Synthesis Workflow

Caption: A proposed synthetic workflow for 1-(Phenylmethyl)-2-azetidinemethanamine.

Signaling Pathway: General Role of Azetidines in Drug Development

As no specific signaling pathway is known for the target compound, a conceptual diagram illustrating the general role of novel azetidine derivatives in the drug discovery process is provided.

Caption: A conceptual diagram of the role of novel azetidines in drug discovery.

References

- 1. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmchemsci.com [jmchemsci.com]

- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

In-Depth Technical Guide: Physicochemical Properties of (1-Benzylazetidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and elemental composition of (1-Benzylazetidin-2-yl)methanamine, a compound of interest in pharmaceutical research and development. The information herein is intended to support laboratory research, computational modeling, and drug design initiatives.

Molecular Weight and Composition

This compound, with the chemical formula C₁₁H₁₆N₂, is a versatile building block in the synthesis of novel therapeutic agents.[1] Its molecular structure, comprising a benzyl group attached to an azetidine ring with a methanamine substituent, lends itself to a variety of chemical modifications. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The elemental composition and corresponding atomic weights used for the calculation of the molecular weight of this compound are detailed in the table below.

| Element | Symbol | Count | Standard Atomic Weight (Da) | Total Mass (Da) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 176.263 |

The experimentally determined and commonly cited molecular weight for this compound is 176.26 g/mol .[1]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A general protocol for this analysis is outlined below.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer. Depending on the instrumentation, common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often preferred for polar molecules like the target compound.

-

Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ is identified. The molecular weight (M) is then calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed m/z value.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound from its molecular formula and the standard atomic weights of its constituent elements.

Caption: Workflow for Molecular Weight Determination.

References

An In-depth Technical Guide to the Spectral Characteristics of (1-Benzylazetidin-2-yl)methanamine

Introduction

(1-Benzylazetidin-2-yl)methanamine is a substituted azetidine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a strained four-membered ring, a benzyl group, and a primary amine, makes it an interesting scaffold for the development of novel therapeutic agents. Accurate characterization of this molecule is paramount, and this guide provides an in-depth overview of its predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data.

Predicted Spectral Data

The spectral data presented below are estimations derived from known spectral characteristics of analogous compounds, including benzylamine, N-substituted azetidines, and other primary amines.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 3.3 - 3.5 | m | - |

| H-3 | ~ 1.9 - 2.2 | m | - |

| H-4 | ~ 3.0 - 3.3 | m | - |

| -CH₂-NH₂ | ~ 2.7 - 2.9 | m | - |

| -NH₂ | ~ 1.5 - 2.5 | br s | - |

| -N-CH₂-Ph | ~ 3.6 - 3.8 | s | - |

| Aromatic-H | ~ 7.2 - 7.4 | m | - |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 60 - 65 |

| C-3 | ~ 20 - 25 |

| C-4 | ~ 50 - 55 |

| -CH₂-NH₂ | ~ 45 - 50 |

| -N-CH₂-Ph | ~ 60 - 65 |

| Aromatic-C (ipso) | ~ 138 - 140 |

| Aromatic-C (ortho, meta, para) | ~ 127 - 129 |

Predicted in CDCl₃ solvent.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (C₁₁H₁₆N₂), the predicted molecular weight is approximately 176.26 g/mol .

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 85 | [C₅H₁₁N]⁺ (Azetidine ring fragment) |

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Primary amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2800 - 3000 | C-H stretch | Aliphatic |

| 1580 - 1650 | N-H bend | Primary amine |

| 1450 - 1600 | C=C stretch | Aromatic ring |

| 1000 - 1250 | C-N stretch | Amine |

Experimental Protocols

The following section outlines a plausible synthetic route and the general procedures for acquiring the spectral data.

A potential synthetic route to this compound involves the N-benzylation of a suitable azetidine precursor followed by reduction of a nitrile or amide group. A generalized protocol is described below.

Step 1: Synthesis of 1-Benzylazetidine-2-carbonitrile

-

To a solution of azetidine-2-carbonitrile in a suitable aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate.

-

Add benzyl bromide dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-benzylazetidine-2-carbonitrile.

Step 2: Reduction of 1-Benzylazetidine-2-carbonitrile

-

Prepare a solution of 1-benzylazetidine-2-carbonitrile in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Add a reducing agent, such as lithium aluminum hydride (LAH), portion-wise to the solution at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph.

-

Infrared Spectroscopy: IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid film between salt plates (NaCl or KBr).

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. While experimental verification is necessary, the data presented herein, based on sound spectroscopic principles and analysis of analogous structures, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The proposed synthetic route and analytical methods offer a practical starting point for the preparation and characterization of this and related azetidine compounds.

Technical Guide: Physical Properties of (1-Benzylazetidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzylazetidin-2-yl)methanamine is a versatile building block in medicinal chemistry, recognized for its utility in the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is crucial for its effective application in research and drug development. This technical guide provides a summary of the currently available physical data for this compound. Due to a lack of experimentally determined values in publicly accessible literature for key physical properties, this document also furnishes detailed, generalized experimental protocols for the determination of the melting point, boiling point, density, and solubility of liquid amines. These methodologies are presented to guide researchers in the characterization of this and similar compounds.

Introduction

This compound, a substituted azetidine derivative, holds significant interest in pharmaceutical and chemical synthesis. Its structural motif is a component of various biologically active molecules.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity for biological targets. The benzyl and methanamine functionalities provide sites for further chemical modification, making it a valuable scaffold for creating diverse chemical libraries.

Accurate physical property data is fundamental for every stage of the drug development process, from synthesis and purification to formulation and quality control. Properties such as melting and boiling points are indicators of purity, while density is critical for process engineering and dosage form design. Solubility in various solvents dictates the choice of reaction conditions, purification methods, and is a key determinant of a drug candidate's pharmacokinetic profile.

This guide collates the known physical characteristics of this compound and provides standardized protocols for the experimental determination of its key physical properties.

Core Physical Properties

At present, comprehensive experimental data for the physical properties of this compound is limited in the public domain. The table below summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | Chem-Impex[1] |

| Molecular Weight | 176.26 g/mol | Chem-Impex[1] |

| Appearance | Pale yellow liquid | Chem-Impex[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | 0-8 °C | Chem-Impex[1] |

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental procedures for determining the key physical properties of a liquid amine like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin to heat the flask gently using a heating mantle.

-

Equilibrium: Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation.

-

Recording: Record the stable temperature as the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, a flask with a specific, accurately known volume, is required.

-

Tare Mass: Clean and dry the pycnometer and determine its mass accurately using an analytical balance.

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The volume should be precisely at the calibration mark.

-

Mass Measurement: Weigh the filled pycnometer.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the amine, and then dividing this mass by the known volume of the pycnometer. Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

-

Temperature Control: The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Visual Method

-

Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: In a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

Solvent Addition: To each test tube, add a measured volume of a solvent (e.g., 1 mL) in incremental portions.

-

Mixing: After each addition, vortex or shake the test tube vigorously for a set period.

-

Observation: Visually inspect the solution for the presence of undissolved solute. If the solution is clear, the compound is considered soluble at that concentration.

-

Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively by determining the approximate concentration at which the solute no longer dissolves. For more precise measurements, analytical techniques such as HPLC or UV-Vis spectroscopy can be employed to determine the concentration of the dissolved amine in a saturated solution.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physical properties of an unknown liquid amine.

Conclusion

While this compound is a compound of significant interest in contemporary drug discovery, its fundamental physical properties are not well-documented in publicly available sources. This technical guide has consolidated the known information and provided robust, generalized protocols for the experimental determination of its boiling point, density, and solubility. The application of these standardized methods will enable researchers to generate reliable physical property data, which is indispensable for advancing the use of this versatile molecule in pharmaceutical research and development. The presented workflow provides a clear and logical path for the systematic characterization of this and other novel chemical entities.

References

An In-depth Technical Guide to Azetidine Ring Strain and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, occupies a unique niche in organic and medicinal chemistry.[1] Its structure represents a delicate balance between the high reactivity of the three-membered aziridine ring and the relative inertness of the five-membered pyrrolidine ring.[1] This balance is a direct consequence of its considerable ring strain, which makes azetidine a versatile building block, or scaffold, in the synthesis of complex molecules and a privileged motif in pharmaceuticals.[1] Compounds featuring the azetidine ring exhibit a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Understanding the fundamental principles of its strain and reactivity is crucial for leveraging this scaffold in modern drug discovery and development.[2]

The Core Principle: Azetidine Ring Strain

The reactivity of the azetidine ring is fundamentally dictated by its inherent strain energy, a composite of angle strain and torsional strain.[2] Unlike the planar cyclopropane, the azetidine ring is not flat; it adopts a puckered conformation to alleviate some of the torsional strain that would arise from eclipsing C-H and C-N bonds.[2]

Quantitative Structural and Thermodynamic Data

The unique properties of azetidine can be quantified through various structural and thermodynamic parameters. These values provide a comparative basis for understanding its stability and predicting its chemical behavior.

Table 1: Key Physicochemical and Structural Parameters of Azetidine

| Parameter | Value | Description |

|---|---|---|

| Ring Strain Energy | ~25.4 kcal/mol | The excess energy of the cyclic molecule compared to a strain-free acyclic analogue.[1][2] |

| Puckering Dihedral Angle | ~37° | The angle between the C2-N1-C4 and C2-C3-C4 planes, indicating its non-planar nature.[2][3] |

| C-N-C Bond Angle | ~90° | Significantly compressed from the ideal sp³ angle of 109.5°, a major source of angle strain. |

| C-C-C Bond Angle | ~88° | Also highly compressed, contributing to angle strain. |

| C-N Bond Length | ~1.48 Å | Typical single bond length. |

| C-C Bond Length | ~1.55 Å | Typical single bond length. |

| pKa (Conjugate Acid) | 11.29 | Reflects the basicity of the nitrogen lone pair.[2][4][5] |

Comparative Analysis of Saturated Aza-Heterocycles

The utility of azetidine is best understood when its strain energy is compared to that of its smaller and larger homologues. This comparison highlights why azetidine is often described as a "sweet spot" of manageable stability and tunable reactivity.

Table 2: Comparison of Ring Strain Energies in Cyclic Amines

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | Relative Reactivity/Stability |

|---|---|---|---|

| Aziridine | 3 | ~27.7 | Highly reactive, often unstable |

| Azetidine | 4 | ~25.4 | Reactive but handleable |

| Pyrrolidine | 5 | ~5.4 | Largely unreactive, stable |

| Piperidine | 6 | ~0 | Strain-free, stable |

Data sourced from[1].

Reactivity Profile: Harnessing Ring Strain

The substantial ring strain of ~25.4 kcal/mol is the primary driving force for the reactivity of the azetidine scaffold.[1] Reactions that lead to the opening of the ring are thermodynamically favorable as they release this stored energy.

Activation of the Azetidine Ring

An unsubstituted azetidine is a relatively stable secondary amine. To harness its strain-driven reactivity, the nitrogen atom is typically "activated" by derivatization with an electron-withdrawing group (EWG), such as a sulfonyl (e.g., tosyl) or acyl group. This activation serves two purposes:

-

It reduces the basicity of the nitrogen, preventing it from acting as a nucleophile or base.

-

It makes the ring carbons more electrophilic and susceptible to nucleophilic attack, facilitating ring-opening reactions.[2]

The logical relationship between strain, activation, and reactivity is illustrated below.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

The Azetidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for a diverse range of biological targets.[1][2] This technical guide provides a comprehensive overview of the role of azetidine scaffolds in drug discovery, detailing their synthesis, biological activities, and therapeutic applications, supported by quantitative data, experimental protocols, and pathway visualizations.

Physicochemical Properties and Synthetic Strategies

The unique properties of the azetidine ring, including its stability and rigidity, make it an attractive scaffold for medicinal chemists.[3] It serves as a versatile building block, enabling the development of compounds with a wide array of pharmacological activities.[4] The synthesis of azetidine-containing compounds has evolved significantly, with numerous methods available for the construction and functionalization of this strained ring system.

Key Synthetic Approaches:

-

Intramolecular Cyclization: A common strategy involves the intramolecular cyclization of γ-amino alcohols or related precursors.

-

[2+2] Cycloaddition: The reaction of imines with alkenes or ketenes provides a direct route to the azetidine core.

-

Ring Expansion and Contraction: Methodologies involving the expansion of aziridines or the contraction of larger rings have also been developed.[5]

-

Functionalization of Pre-formed Rings: Existing azetidine rings can be functionalized at various positions to generate diverse libraries of compounds.

Therapeutic Applications and Biological Activities

Azetidine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in numerous therapeutic areas, including cancer, infectious diseases, and neurological disorders.[4]

Inhibition of GABA Transporters (GATs)

Azetidine-based compounds have been designed as conformationally constrained analogs of γ-aminobutyric acid (GABA), leading to the discovery of potent inhibitors of GABA transporters (GATs).[6] These inhibitors have potential applications in the treatment of neurological disorders such as epilepsy.

Quantitative Data for Azetidine-Based GAT Inhibitors:

| Compound Class | Target | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivatives with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [4] |

| Azetidin-2-ylacetic acid derivatives with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [4] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [4] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-1 | 26.6 ± 3.3 | [4] |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-3 | 31.0 ± 4.7 | [4] |

Anti-Human Cytomegalovirus (HCMV) Activity

Azetidine-containing dipeptides have been identified as potent inhibitors of Human Cytomegalovirus (HCMV) replication.[7] The rigid azetidine ring is thought to induce a specific conformation that is crucial for their antiviral activity.

Quantitative Data for Azetidine-Based Anti-HCMV Agents:

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| (S,S)-4a | 0.8 | >100 | >125 | [7] |

| (R,S)-4a | 0.9 | >100 | >111 | [7] |

| (S,S)-4c | 1.2 | >100 | >83 | [7] |

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

Azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a key protein in cancer cell proliferation and survival.[8][9] These inhibitors often bind irreversibly to cysteine residues in the STAT3 protein.[8]

Quantitative Data for Azetidine-Based STAT3 Inhibitors:

| Compound | Target | IC50 (µM) | In Vivo Efficacy | Reference |

| H172 (9f) | STAT3 | 0.38 - 0.98 | - | [8] |

| H182 | STAT3 | 0.38 - 0.98 | Inhibited growth of human breast tumor xenografts | [10] |

| H120 (8e) | STAT3 | 1.75 - 2.07 | Inhibited growth of TNBC xenografts | [8][11] |

| H105 | STAT3 | 1.75 - 2.07 | - | [9] |

Marketed Drugs Featuring the Azetidine Scaffold

The versatility of the azetidine scaffold is highlighted by its presence in several marketed drugs.

Pharmacokinetic Data of Marketed Azetidine-Containing Drugs:

| Drug Name | Mechanism of Action | Bioavailability (%) | Half-life (t½) (hours) | Tmax (hours) | Primary Metabolism |

| Azelnidipine | Calcium channel blocker | - | 16.0 - 28.0 | 2.6 - 4.0 | CYP3A4 |

| Cobimetinib | MEK1/MEK2 inhibitor | 45.9 | 43.6 (2.2 days) | 2.4 | CYP3A oxidation, UGT2B7 glucuronidation |

| Tofacitinib | Janus kinase (JAK) inhibitor | 74 | ~3 | 0.5 - 1 | CYP3A4, CYP2C19 |

Experimental Protocols

Synthesis of 3-Aryl-3-Sulfanyl Azetidines

This protocol describes a mild, iron-catalyzed thiol alkylation of azetidin-3-ols to generate 3-aryl-3-sulfanyl azetidines.[12]

Materials:

-

N-Cbz-azetidin-3-ol derivative

-

Thiol

-

Iron(III) chloride (FeCl₃)

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a solution of the N-Cbz-azetidin-3-ol (1.0 equiv) in DCM, add the thiol (1.2 equiv).

-

Add a catalytic amount of FeCl₃ (0.1 equiv).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 3-aryl-3-sulfanyl azetidine.

[³H]-GABA Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Materials:

-

HEK293 cells stably expressing the target GAT subtype

-

[³H]-GABA

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Test compounds (azetidine derivatives)

-

Scintillation cocktail and counter

Procedure:

-

Seed the GAT-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with various concentrations of the test compounds for 10-20 minutes at room temperature.

-

Initiate GABA uptake by adding a fixed concentration of [³H]-GABA.

-

Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-HCMV Plaque Reduction Assay

This assay determines the in vitro antiviral activity of compounds against HCMV by measuring the reduction in the number of viral plaques.

Materials:

-

Human foreskin fibroblasts (HFFs)

-

HCMV strain (e.g., AD169)

-

Test compounds (azetidine derivatives)

-

Cell culture medium

-

Overlay medium (e.g., containing methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Seed HFFs in 6- or 12-well plates and grow to confluence.

-

Infect the cell monolayers with a standardized amount of HCMV.

-

After a 90-minute adsorption period, remove the viral inoculum.

-

Overlay the cells with medium containing various concentrations of the test compounds.

-

Incubate the plates for 7-14 days to allow for plaque formation.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

The EC50 value is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways and Logical Relationships

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Azetidine-based inhibitors can effectively block this pathway.

Caption: The STAT3 signaling pathway and its inhibition by azetidine-based compounds.

General Drug Discovery Workflow for Azetidine-Based Compounds

The development of novel drugs based on the azetidine scaffold follows a structured workflow from initial hit identification to lead optimization and preclinical evaluation.

Caption: A generalized workflow for the discovery of azetidine-based therapeutics.

Conclusion

The azetidine scaffold continues to be a valuable and versatile tool in the arsenal of medicinal chemists. Its unique structural features and synthetic tractability have led to the development of numerous compounds with significant therapeutic potential across a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine derivatives will undoubtedly lead to the discovery of new and improved medicines in the future.

References

- 1. ASCO – American Society of Clinical Oncology [asco.org]

- 2. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]

- 12. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Benzylazetidin-2-yl)methanamine

This technical guide provides a comprehensive overview of (1-Benzylazetidin-2-yl)methanamine, a versatile building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical properties, and potential therapeutic applications.

Chemical Properties and Data

This compound is a chiral amine with a unique strained four-membered azetidine ring. This structural feature makes it a valuable scaffold for the synthesis of novel drug candidates, particularly in the fields of neuropharmacology and oncology.[1] Its benzyl group provides a lipophilic character, while the primary amine serves as a key functional handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 46193-94-6 | Chem-Impex |

| Molecular Formula | C₁₁H₁₆N₂ | Chem-Impex |

| Molecular Weight | 176.26 g/mol | Chem-Impex |

| Appearance | Pale yellow liquid | Chem-Impex |

| Purity | ≥ 97% (GC) | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

Synthesis of this compound

A closely related synthesis of ((cis)-1-benzyl-4-phenylazetidin-2-yl)methanamine from its N-benzylidene precursor has been reported, providing a strong basis for the final reduction step.[1] The general workflow for the synthesis of the target compound is outlined below.

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and represent a viable approach to the synthesis of this compound.

Protocol 2.1.1: Synthesis of 1-Benzylazetidine-2-carboxamide (from Carboxylic Acid)

-

To a solution of 1-benzylazetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by column chromatography on silica gel.

Protocol 2.1.2: Synthesis of 1-Benzylazetidine-2-carbonitrile (from Amide)

-

To a solution of 1-benzylazetidine-2-carboxamide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane, add a dehydrating agent like trifluoroacetic anhydride (1.5 eq) and pyridine (1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting nitrile by column chromatography.

Protocol 2.1.3: Reduction of 1-Benzylazetidine-2-carboxamide or -carbonitrile to this compound

-

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon), add a solution of 1-benzylazetidine-2-carboxamide or 1-benzylazetidine-2-carbonitrile (1.0 eq) in THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the starting material is consumed as indicated by TLC.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

-

Filter the mixture through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Biological Activity and Potential Applications

This compound is a valuable building block in drug discovery due to its unique structural features.[1] The azetidine ring system can act as a bioisosteric replacement for more common saturated heterocycles like piperidines and pyrrolidines, potentially improving pharmacokinetic properties such as solubility and metabolic stability.

While specific quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound are not available in the public literature reviewed for this guide, its structural motifs are present in a variety of biologically active compounds. The primary amine functionality allows for the straightforward introduction of this scaffold into larger molecules through amide bond formation, reductive amination, or other common synthetic transformations.

Potential Therapeutic Areas:

-

Neuropharmacology: The azetidine scaffold is found in compounds targeting the central nervous system. The incorporation of this compound into novel structures could lead to the development of agents for neurological disorders.

-

Oncology: Many small molecule kinase inhibitors and other anticancer agents incorporate nitrogen-containing heterocycles. This building block could be utilized in the synthesis of novel compounds for cancer therapy.

-

Chiral Synthesis: As a chiral molecule, it can be employed as a chiral auxiliary or as a starting material for the enantioselective synthesis of more complex drug candidates.

Due to the lack of specific biological targets and pathway information for this compound in the reviewed literature, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound represents a promising and versatile chemical entity for the development of novel therapeutics. This guide has outlined its key chemical properties and proposed a viable synthetic route based on established chemical principles. While specific biological activity data for this compound remains to be published, its structural characteristics suggest significant potential for its application in medicinal chemistry, particularly in the design of compounds with improved pharmacological profiles. Further research into the biological effects of this molecule and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Chiral Properties of (1-Benzylazetidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the potential chiral properties of (1-Benzylazetidin-2-yl)methanamine, a molecule of interest in medicinal chemistry due to its structural motifs. Although specific literature on this compound is sparse, this document outlines prospective methodologies for its synthesis, chiral resolution, and characterization based on established chemical principles and analogous compounds. Detailed experimental protocols, data presentation tables, and workflow visualizations are provided to facilitate further research into the stereochemistry and potential biological activity of its enantiomers.

Introduction

Azetidine rings are valuable scaffolds in medicinal chemistry, known for their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. Chirality plays a pivotal role in drug efficacy and safety, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The separation and characterization of enantiomers are therefore critical steps in drug development.[1][2] This guide focuses on this compound, a chiral molecule with a stereocenter at the C2 position of the azetidine ring. Understanding its chiral properties is essential for any future development of this compound as a therapeutic agent.

Proposed Synthetic and Chiral Resolution Pathways

Given the lack of direct literature, a plausible pathway for obtaining the enantiomers of this compound involves the synthesis of a racemic mixture followed by chiral resolution. An alternative approach would be an asymmetric synthesis, which could provide direct access to the individual enantiomers.

A potential synthetic route to the racemic compound could start from commercially available starting materials, proceeding through the formation of the azetidine ring, followed by functional group manipulation to introduce the aminomethyl group, and finally N-benzylation.

Once the racemic mixture is synthesized, several methods can be employed for chiral resolution:

-

Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3][4]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers.[1][5]

-

Enzymatic Resolution: Lipases and other enzymes can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.[5][6]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the synthesis and chiral resolution of this compound.

Table 1: Hypothetical Physicochemical Properties of this compound Enantiomers

| Property | (R)-(1-Benzylazetidin-2-yl)methanamine | (S)-(1-Benzylazetidin-2-yl)methanamine |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol | 176.26 g/mol |

| Appearance | Colorless oil | Colorless oil |

| Boiling Point | Not determined | Not determined |

| Specific Rotation [α]D20 | -XX.X° (c=1, CHCl₃) | +XX.X° (c=1, CHCl₃) |

| Enantiomeric Excess (ee) | >99% | >99% |

Table 2: Hypothetical Chiral HPLC Separation Data

| Parameter | Value |

| Column | Chiralcel OD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R) | X.X min |

| Retention Time (S) | Y.Y min |

| Resolution (Rs) | >1.5 |

Experimental Protocols

The following are detailed, prospective experimental protocols for the synthesis and resolution of this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of Racemic (Azetidin-2-yl)methanamine (Hypothetical)

This protocol is adapted from general methods for the synthesis of 2-substituted azetidines.

-

Step 1: Synthesis of N-Boc-azetidine-2-carbonitrile. To a solution of N-Boc-azetidine in dry THF, add n-butyllithium at -78°C. After stirring for 30 minutes, add tosyl cyanide. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify by column chromatography.

-

Step 2: Reduction to N-Boc-(azetidin-2-yl)methanamine. Dissolve the nitrile from Step 1 in ethanol and add Raney nickel. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours. Filter the catalyst and concentrate the filtrate to obtain the protected amine.

-

Step 3: Deprotection. Treat the N-Boc protected amine with a solution of HCl in dioxane to remove the Boc protecting group. Evaporate the solvent to obtain the hydrochloride salt of (azetidin-2-yl)methanamine.

Protocol 2: N-Benzylation of (Azetidin-2-yl)methanamine

This protocol is based on standard reductive amination procedures.[7]

-

Reaction Setup: To a solution of (azetidin-2-yl)methanamine hydrochloride (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol, add triethylamine (1.2 equivalents) to neutralize the salt.

-

Reduction: Add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0°C.

-

Work-up: Stir the reaction at room temperature overnight. Quench with water and extract with dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield racemic this compound.

Protocol 3: Chiral Resolution by Diastereomeric Salt Formation

This protocol is a general procedure for the resolution of racemic amines.[3][4]

-

Salt Formation: Dissolve the racemic this compound (1 equivalent) in ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in ethanol. Slowly add the tartaric acid solution to the amine solution.

-

Crystallization: Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize. If no crystals form, cool the solution in an ice bath or a refrigerator.

-

Isolation and Purification: Collect the crystals by filtration and wash with cold ethanol. The enantiomeric purity of the salt can be improved by recrystallization.

-

Liberation of the Free Amine: Dissolve the diastereomeric salt in water and basify with a sodium hydroxide solution. Extract the free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed workflows and a hypothetical signaling pathway.

Caption: Proposed Synthetic Pathway.

Caption: Chiral Resolution Workflow.

Caption: Hypothetical Signaling Pathway.

Conclusion

While this compound is not extensively described in the current scientific literature, this guide provides a robust framework for its synthesis, chiral separation, and characterization. The proposed protocols, based on well-established chemical transformations, offer a starting point for researchers interested in exploring the stereochemical and biological properties of this compound. The differential effects of enantiomers are a cornerstone of modern drug development, and a thorough investigation of the chirality of this compound will be crucial in determining its potential as a therapeutic agent.

References

- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

The Synthesis of Azetidines: An In-depth Technical Guide

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug development. Their inherent ring strain and unique three-dimensional geometry impart favorable physicochemical properties to parent molecules, such as enhanced metabolic stability, improved aqueous solubility, and novel intellectual property. This guide provides a comprehensive overview of the core synthetic methodologies for constructing the azetidine ring, tailored for researchers, scientists, and professionals in drug development. We will delve into the intricacies of intramolecular cyclization, [2+2] cycloaddition reactions, and ring contraction strategies, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic pathways.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a foundational approach to azetidine synthesis, typically involving the formation of a C-N bond in a precursor molecule containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

Cyclization of γ-Amino Alcohols

A common and reliable method for azetidine synthesis involves the cyclization of γ-amino alcohols. This process requires the activation of the terminal hydroxyl group to transform it into a good leaving group, which is then displaced by the internal amine nucleophile.

This three-step sequence involves copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by ring closure.[1]

-

N-Arylation: A mixture of the β-amino alcohol (1.0 equiv), aryl iodide (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K2CO3 (2.0 equiv) in DMSO is heated at 90 °C for 12 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

-

N-Cyanomethylation: To a solution of the N-arylated amino alcohol (1.0 equiv) and K2CO3 (2.0 equiv) in acetonitrile, bromoacetonitrile (1.5 equiv) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude N-cyanomethylated product, which is used in the next step without further purification.

-

Mesylation and Cyclization: The crude N-cyanomethylated amino alcohol is dissolved in anhydrous CH2Cl2 and cooled to -78 °C. Triethylamine (3.0 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.5 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NaHCO3 solution, and the layers are separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by column chromatography to afford the desired N-aryl-2-cyanoazetidine.

| Starting Material (β-Amino Alcohol) | Aryl Iodide | Overall Yield (%) | Diastereomeric Ratio | Reference |

| (R)-2-amino-3-methyl-1-butanol | 1-iodo-4-methoxybenzene | 75 | >95:5 | [1] |

| (S)-2-amino-1-phenylethanol | 1-iodo-4-chlorobenzene | 68 | >95:5 | [1] |

| (R)-2-amino-1-propanol | 1-iodobenzene | 72 | >95:5 | [1] |

Cyclization of γ-Haloamines

The intramolecular nucleophilic substitution of a halogen at the γ-position by an amine is a direct method for forming the azetidine ring. A variation of this is the reductive cyclization of γ-haloalkyl-imines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Benzylazetidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzylazetidin-2-yl)methanamine is a valuable substituted azetidine building block for the synthesis of novel therapeutic agents and complex molecules in medicinal chemistry and material science. Its rigid four-membered ring structure and the presence of a primary amine offer unique conformational constraints and a key functional handle for further molecular elaboration. This document provides detailed protocols for two viable synthetic routes to obtain this compound, starting from either azetidine-2-carbonitrile or azetidine-2-carboxylic acid derivatives. The protocols include step-by-step experimental procedures, tabulated quantitative data, and visual workflows to ensure reproducibility and facilitate laboratory implementation.

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. The incorporation of an azetidine scaffold can improve physicochemical properties such as solubility and metabolic stability, while also providing novel intellectual property. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The benzyl protecting group on the nitrogen atom allows for a variety of transformations on the aminomethyl side chain, and it can be readily removed under standard hydrogenolysis conditions if required.

This guide outlines two distinct and effective synthetic pathways for the preparation of this compound. The first route involves the reduction of a nitrile intermediate, while the second proceeds via the reduction of a carboxamide. Both methods utilize readily accessible starting materials and standard organic synthesis techniques.

Data Presentation

The following tables summarize the quantitative data for the key steps in the two proposed synthetic routes. Yields are indicative and may vary based on specific reaction conditions and scale.

Table 1: Synthesis of this compound via Nitrile Reduction

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |

| 1 | Amide Formation | 1-Benzylazetidine-2-carboxylate | 1-Benzylazetidine-2-carboxamide | aq. NH₃ | 60-70% |

| 2 | Dehydration | 1-Benzylazetidine-2-carboxamide | 1-Benzylazetidine-2-carbonitrile | Trifluoroacetic anhydride, Pyridine | ~90% |

| 3 | Nitrile Reduction | 1-Benzylazetidine-2-carbonitrile | This compound | LiAlH₄ | ~93% |

Table 2: Synthesis of this compound via Amide Reduction

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |

| 1 | Amide Formation | 1-Benzyl-2-azetidinecarboxylic acid | 1-Benzylazetidine-2-carboxamide | 1. SOCl₂ 2. aq. NH₃ | 70-80% |

| 2 | Amide Reduction | 1-Benzylazetidine-2-carboxamide | This compound | LiAlH₄ | High |

Experimental Protocols

Route 1: Synthesis via Nitrile Reduction